molecular formula C10H11ClN2O2 B2883586 Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate CAS No. 95855-11-1

Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate

Cat. No.: B2883586
CAS No.: 95855-11-1
M. Wt: 226.66
InChI Key: FQXCPYZRIPMNCQ-KPKJPENVSA-N
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Description

Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a hydrazine group (-NHNH2) attached to a carboxylate group (-COOCH3) and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product. The reaction conditions include refluxing the mixture in an appropriate solvent, such as ethanol, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are implemented to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate undergoes various chemical reactions, including:

  • Oxidation: The hydrazine group can be oxidized to form a diazo compound.

  • Reduction: The compound can be reduced to form a hydrazide derivative.

  • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines are employed, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of diazo compounds.

  • Reduction: Formation of hydrazide derivatives.

  • Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is utilized to study enzyme inhibition and protein interactions. Its hydrazine group makes it a potential candidate for developing enzyme inhibitors.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interact with biological targets makes it a valuable tool in drug discovery.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its versatility and reactivity make it an important compound in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity. The chlorophenyl group enhances the compound's binding affinity to specific receptors, contributing to its biological activity.

Comparison with Similar Compounds

  • Methyl 2-[1-(4-methoxyphenyl)ethylidene]-1-hydrazinecarboxylate

  • Methyl 2-[1-(4-nitrophenyl)ethylidene]-1-hydrazinecarboxylate

  • Methyl 2-[1-(4-aminophenyl)ethylidene]-1-hydrazinecarboxylate

Uniqueness: Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate stands out due to its chlorophenyl group, which imparts unique chemical and biological properties compared to its analogs. The presence of the chlorine atom enhances its reactivity and binding affinity, making it a valuable compound in various applications.

Properties

IUPAC Name

methyl N-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-7(12-13-10(14)15-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXCPYZRIPMNCQ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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